(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
Overview
Description
(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is a chiral phosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine typically involves the reaction of (1R,2R)-1-phenylpropan-2-amine with diphenylphosphine. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the phosphine group. The reaction is usually performed in anhydrous solvents like tetrahydrofuran or toluene, and the temperature is maintained between 0°C to room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Complexation: Forms stable complexes with transition metals, which are used in catalytic processes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Complexation: Transition metal salts such as palladium chloride or platinum chloride in an inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Substitution: N-substituted derivatives.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is extensively used in scientific research due to its versatility and effectiveness in catalysis. Some of its applications include:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral compounds.
Biology: Employed in the study of enzyme mimetics and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine involves its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The phosphine group donates electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The amine group can also participate in hydrogen bonding and other interactions, enhancing the overall catalytic activity.
Comparison with Similar Compounds
(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is unique due to its chiral nature and the presence of both phosphine and amine groups. Similar compounds include:
(1R,2R)-N,N′-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: Another chiral phosphine ligand used in asymmetric catalysis.
®-(+)-5,5′-Dichloro-2,2′-bis(diphenylphosphino)-6,6′-dimethoxy-1,1′-biphenyl: Known for its use in cross-coupling reactions.
(R,R)-DACH-phenyl Trost ligand: Utilized in various catalytic processes, particularly in the synthesis of chiral compounds.
These compounds share similar applications but differ in their structural features and specific catalytic properties.
Properties
IUPAC Name |
(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZAIGGNEGTDMG-UTKZUKDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475131 | |
Record name | (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799297-44-2 | |
Record name | (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 799297-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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